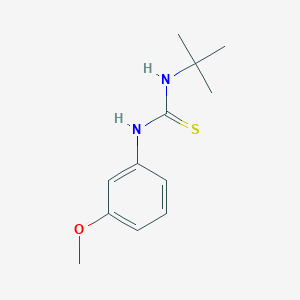
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide, also known as N-(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide, is a chemical compound with a molecular formula of C16H19ClN2O3. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide involves the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a secondary messenger that plays a role in various physiological processes. By inhibiting PDE5, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide increases cGMP levels, which can lead to vasodilation, smooth muscle relaxation, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide are primarily due to its inhibition of PDE5. This inhibition can lead to vasodilation, which can improve blood flow and reduce blood pressure. It can also lead to smooth muscle relaxation, which can have various effects on the body. In addition, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a highly specific inhibitor of PDE5, which makes it useful for studying the effects of PDE5 inhibition on various physiological processes. It is also relatively easy to synthesize and has a high purity yield. However, there are also limitations to its use. It is a relatively expensive compound, which can limit its use in some experiments. In addition, its effects on other PDE isoforms are not well understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. One area of research is the development of new PDE5 inhibitors with improved specificity and efficacy. Another area of research is the study of the effects of PDE5 inhibition on various physiological processes, such as cardiovascular function and cancer growth. Additionally, the use of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide in combination with other compounds may lead to new therapeutic approaches for various diseases.
合成法
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-nitroaniline with cyclohexanone to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide. The product is then treated with acetic anhydride to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. The synthesis method has been optimized to yield a high purity product with a high yield.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can have a variety of physiological effects.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKALDPZLMVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)